molecular formula C10H16N2O2S B154629 4-Amino-N,N-diethylbenzenesulfonamide CAS No. 1709-39-3

4-Amino-N,N-diethylbenzenesulfonamide

Cat. No. B154629
CAS RN: 1709-39-3
M. Wt: 228.31 g/mol
InChI Key: LTFVELCIFWEGGA-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and organic synthesis. The presence of the amino group and the diethyl substituents on the sulfonamide moiety can significantly influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of protecting groups to prevent unwanted reactions at the amine functionality. For instance, 4-cyanobenzenesulfonamides can be used as an amine protecting group, which can be cleaved under specific conditions to yield the parent amine . This strategy is beneficial for the synthesis of complex molecules, including those with multiple amine groups. Additionally, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated as an efficient method for producing amino-(N-alkyl)benzenesulfonamides, showcasing the versatility of sulfonamides in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For example, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were studied using both experimental and computational methods, including DFT/B3LYP functional with the 6-311G(d,p) basis set . Such studies are crucial for understanding the electronic properties and reactivity of these compounds.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can be alkylated or arylated to produce different derivatives . Moreover, they can be used as selective acylation reagents, as demonstrated by the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which can acylate amines in water, highlighting their potential in green chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Theoretical and experimental investigations, including NBO, NLO, and NPA analysis, provide insights into the structural and spectroscopic properties of these compounds. For instance, the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide revealed detailed information about its crystal structure, vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths, which are in good agreement with experimental data .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Amino-N,N-diethylbenzenesulfonamide derivatives have been synthesized and analyzed for their structural properties using various techniques such as IR, NMR, and mass spectral analysis. These derivatives are often created through reactions involving other chemicals, showcasing their utility in chemical synthesis and structural characterization (Naganagowda & Petsom, 2011).

Applications in Pharmacology

  • Aminobenzensulfonamide derivatives, including 4-Amino-N,N-diethylbenzenesulfonamide, have been studied as potential anti-inflammatory agents. These derivatives have shown significant anti-inflammatory activity in experimental models, illustrating their potential in the development of new pharmaceuticals (Mahdi, 2017).

Solubility and Solution Thermodynamics

  • The solubility of 4-Amino-N,N-diethylbenzenesulfonamide in various solvent mixtures has been extensively studied, providing valuable information about its solution behavior and thermodynamics. This research aids in understanding how the compound interacts in different solvent environments, which is crucial for its application in various scientific fields (Asadi et al., 2020).

Role in Drug Design

  • The sulfonamide group, as found in 4-Amino-N,N-diethylbenzenesulfonamide, is significant in medicinal chemistry. It appears in many marketed drugs and is known for its role in inhibiting specific enzymes, making it an essential functional group in drug design (Kalgutkar, Jones, & Sawant, 2010).

Biodegradation Studies

  • Research has been conducted on the biodegradation of 4-Aminobenzenesulfonate, a derivative of 4-Amino-N,N-diethylbenzenesulfonamide, by specific bacterial strains. This study provides insights into the environmental impact and degradation pathways of sulfonamide compounds, which is critical for assessing their ecological footprint (Wang, Zhang, Zhou, & Zhang, 2009).

Antimicrobial Activity

  • Novel derivatives of 4-Amino-N,N-diethylbenzenesulfonamide have been synthesized and tested for antimicrobial activity. These studies highlight the potential of sulfonamide derivatives as antimicrobial agents, expanding the scope of their application in medical and pharmaceutical research (Vanparia et al., 2010).

Safety And Hazards

4-Amino-N,N-diethylbenzenesulfonamide is classified as an irritant . It’s recommended to avoid skin contact and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFVELCIFWEGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168964
Record name Benzenesulfonamide, 4-amino-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-N,N-diethylbenzenesulfonamide

CAS RN

1709-39-3
Record name 4-Amino-N,N-diethylbenzenesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N,N-diethyl-
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Record name 1709-39-3
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Record name Benzenesulfonamide, 4-amino-N,N-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N,N-diethylbenzenesulfonamide
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3
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Synthesis routes and methods I

Procedure details

A 250 mL Parr shaker bottle was charged with N,N-Diethyl-4-nitro-benzenesulfonamide (617 mg, 2.39 mmol), ethyl acetate (50 mL), and 10% palladium on activated carbon (100 mg). The bottle was place on a Parr shaker apparatus and charged with hydrogen to a pressure of 52 psi. The reaction mixure was shaken for two hours, filtered through celite, and concentrated to provide 4-Amino-N,N-diethyl-benzenesulfonamide as a green solid (581 mg).
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 250 mL Parr shaker bottle was charged with 4-nitro-N,N-diethyl-benzenesulfonamide (617 mg, 2.39 mmol), ethyl acetate (50 mL), and 10% palladium on activated carbon (100 mg). The bottle was place on a Parr shaker apparatus and charged with hydrogen to a pressure of 52 psi. The reaction mixure was shaken for two hours, filtered through celite, and concentrated to provide 4-Amino-N,N-diethyl-benzenesulfonamide as a green solid (581 mg).
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SA Alharbi, AZ Sayed - LATIN AMERICAN JOURNAL OF …, 2018 - latamjpharm.org
La síntesis de los nuevos complejos se logró a partir de la interacción de una base de Schiff (1) con nitratos de Cr (III) y Fe (III), Cd (II), Ni (II), Co (II), Cu (II), Mn (II) y Zn (II). La …
Number of citations: 0 www.latamjpharm.org
ML Di Gioia, A Leggio, IF Guarino, V Leotta, E Romio… - Tetrahedron letters, 2015 - Elsevier
A rapid and efficient single-step synthesis of substituted anilines has been developed. The aromatic nitro compounds were reduced by using reducing systems generated by the action …
Number of citations: 23 www.sciencedirect.com
E Romio, R Bartolini, A Liguori - 2016 - dspace.unical.it
Peptides are naturally found in animals, plants, and microorganisms and are of great interest to medicine, pharmacology, and the food industry. Endogenous peptides exert antibiotic …
Number of citations: 2 dspace.unical.it
VJ Gray - 2014 - discovery.ucl.ac.uk
This thesis describes the discovery and development of new routes towards substituted indoles and ynol ethers based on a sulfonate and sulfonamide leaving group, respectively. Both …
Number of citations: 4 discovery.ucl.ac.uk
C Köprülüoğlu, M Dejmek, M Šála… - Journal of Molecular …, 2020 - Wiley Online Library
We report on the discovery of norbornyl moiety as a novel structural motif for cyclin‐dependent kinase 2 (CDK2) inhibitors which was identified by screening a carbocyclic nucleoside …
Number of citations: 2 onlinelibrary.wiley.com
Y Fang - 2016 - mspace.lib.umanitoba.ca
Flow chemistry can be characterized as a continuous chemical reaction system performed in solution in connecting tubing and flow reactors which is efficient. Photochemistry is the …
Number of citations: 3 mspace.lib.umanitoba.ca

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